Cas no 57100-32-0 (Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI))

Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI) structure
57100-32-0 structure
Product name:Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI)
CAS No:57100-32-0
MF:C29H36O10
MW:544.590149879456
CID:368776
PubChem ID:121491489

Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI)
    • LogP
    • Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-
    • Vertisporin
    • SPIRO(4H-3A,22-(EPOXYETHANO)-10,12-METHANO-17H,18H-FURO(2',3':10,11)(1,6)DIOXACYCLOHEXADECINO(3,4-D)(1)BENZOPYRAN-11(12H),2'-OXIRANE)-8,20(5H,22AH)-DIONE, 2,3,10,10A,13A,16-HEXAHYDRO-2,3-DIHYDROXY-10A,15-DIMETHYL-, (2R,2'S,3R,3AR,6Z,10R,10AS,12R,13AR,17AR,21E,21BR)-
    • Q27264150
    • UNII-67OZU70MVI
    • 67OZU70MVI
    • 57100-32-0
    • Inchi: InChI=1S/C29H36O10/c1-16-6-9-27-14-34-22(31)12-17-7-10-35-28(23(32)25(33)39-24(17)28)8-4-3-5-21(30)38-18-13-20(37-19(27)11-16)29(15-36-29)26(18,27)2/h3,5,11-12,18-20,23-25,32-33H,4,6-10,13-15H2,1-2H3/b5-3-,17-12+/t18-,19-,20-,23+,24-,25-,26-,27-,28-,29+/m1/s1
    • InChI Key: LWUKARFJDWIVFQ-FVPSTRAOSA-N
    • SMILES: CC1=CC2C3(CC1)COC(=O)C=C4CCOC5(C4OC(C5O)O)CCC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C

Computed Properties

  • Exact Mass: 544.23084734g/mol
  • Monoisotopic Mass: 544.23084734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 0
  • Complexity: 1180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 133Ų

Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI) Related Literature

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd